![molecular formula C17H13FN2O3 B6580061 (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-02-1](/img/structure/B6580061.png)
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as FMC-3, is a small molecule compound that has been studied for its potential applications in various scientific fields. FMC-3 has been used in a variety of experiments, such as in the synthesis of other compounds, as a biochemical and physiological reagent, and as a research tool in the study of drug action and pharmacology.
Applications De Recherche Scientifique
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been used in a number of scientific research applications, including the synthesis of other compounds, drug action research, and pharmacology studies. The compound has also been used as a biochemical and physiological reagent, as it has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. This compound has also been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and hypertension.
Mécanisme D'action
The exact mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is still under investigation, however, it is thought to act by modulating the activities of various enzymes, proteins, and receptors. The compound has been found to interact with the PPAR gamma receptor, which is involved in the regulation of glucose and lipid metabolism, as well as the NF-κB pathway, which is involved in the regulation of inflammation and cell death. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. The compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to reduce the levels of cholesterol, triglycerides, and low-density lipoprotein (LDL) in the blood. Additionally, this compound has been found to have a positive effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a relatively easy compound to synthesize and has a variety of potential applications in scientific research. The compound is also relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with caution in the laboratory. Additionally, this compound is not water-soluble and therefore cannot be used in aqueous solutions.
Orientations Futures
Given its potential applications in the synthesis of other compounds, drug action research, and pharmacology studies, there are a number of potential future directions for research into (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. These include further studies into the compound’s mechanism of action and biochemical and physiological effects, as well as studies into its potential use in the treatment of various diseases. Additionally, research into the safety and toxicity of this compound is needed, as well as studies into the potential long-term effects of exposure to the compound.
Méthodes De Synthèse
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is synthesized from 3-fluorophenylacetic acid, which is reacted with an amine and a carboxylic acid in the presence of a base catalyst. The reaction proceeds through a series of steps, including deprotonation of the carboxylic acid, formation of a Schiff base, and finally, cyclization of the intermediate to form this compound. The reaction is typically conducted at a temperature of 80-100°C and can be completed in a few hours.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-7-2-4-10-8-13(16(19)21)17(23-15(10)14)20-12-6-3-5-11(18)9-12/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQONHCLKNRDCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

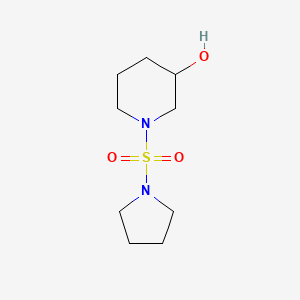
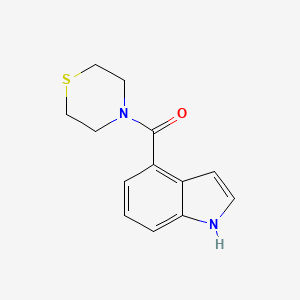
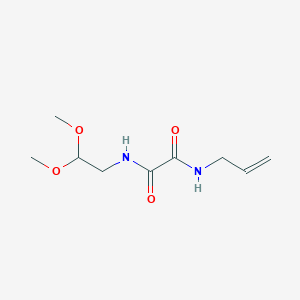
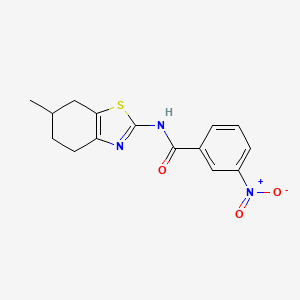
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)
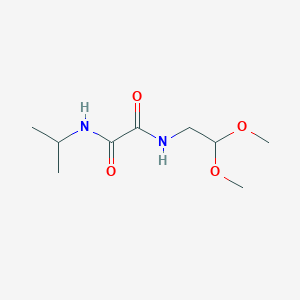
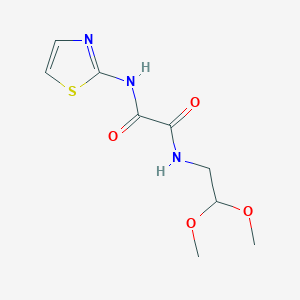
![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)
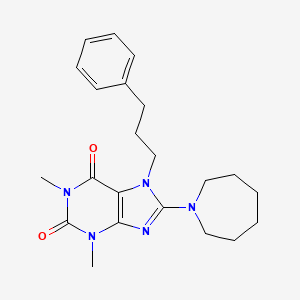
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)